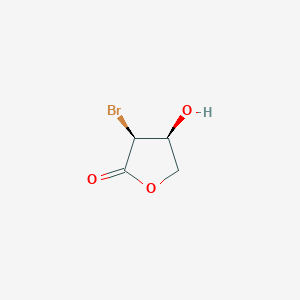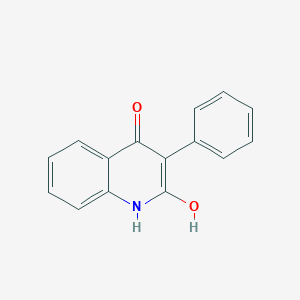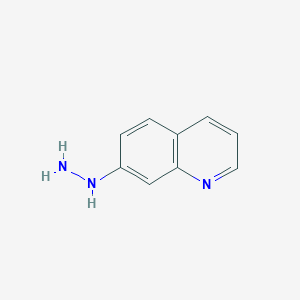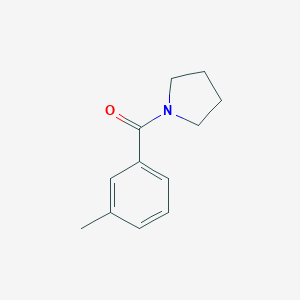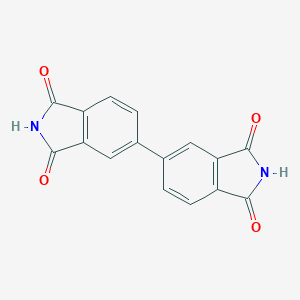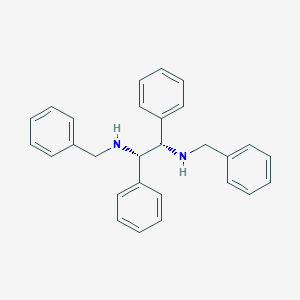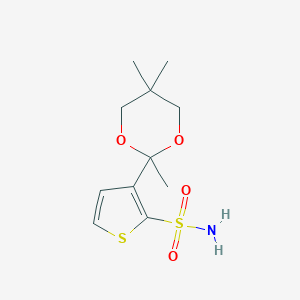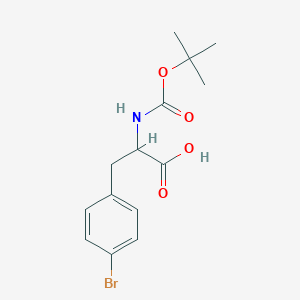
Boc-4-bromo-DL-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-4-bromo-DL-phenylalanine is a research chemical useful for organic synthesis and other chemical processes . It has a molecular formula of C14H18BrNO4 .
Molecular Structure Analysis
The molecular structure of Boc-4-bromo-DL-phenylalanine can be represented by the InChI code:1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) . This indicates that the molecule consists of a brominated phenyl group, a tert-butoxycarbonyl (Boc) group, and an alanine group. Physical And Chemical Properties Analysis
Boc-4-bromo-DL-phenylalanine has a molecular weight of 344.21 . It appears as a white to pale white powder . The compound has a boiling point of 368.4±32.0°C at 760 mmHg and a melting point of 262-263°C (dec.) . Its density is 1.588±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Application in Sensor and Biosensor Development
Boc-4-bromo-DL-phenylalanine has been involved in the development of sensors and biosensors, particularly for the detection of amino acids such as phenylalanine. A review highlights the construction and functionality of electrochemical sensors and biosensors using conducting polymers and molecularly imprinted polymers. These devices are significant for the detection of amino acids, showcasing the importance of phenylalanine and its derivatives in medical and pharmaceutical applications. The sensors and biosensors aim at achieving high performance in detecting amino acids, leveraging the chemical properties of compounds like Boc-4-bromo-DL-phenylalanine for improved sensitivity and specificity. Such advancements are crucial for quality control in medicine manufacturing and monitoring diseases associated with amino acids (A. Dinu & C. Apetrei, 2022).
Insights from Phenylketonuria Research
Boc-4-bromo-DL-phenylalanine also finds its relevance in the study and treatment of phenylketonuria (PKU), a metabolic disorder characterized by the deficiency of phenylalanine hydroxylase. Research into PKU has provided insights into the pathogenesis of cognitive dysfunction associated with the disorder, focusing on the effects of disturbed amino acid transport and its impact on cerebral metabolism and neurotransmitter synthesis. Understanding the role of specific amino acids in PKU contributes to developing therapeutic strategies and improving cognitive outcomes in affected individuals (M. J. de Groot et al., 2010).
Advancements in Nutritional and Pharmacological Management
In the context of PKU treatment, research has explored new nutritional and pharmacological strategies, including the use of glycomacropeptide (GMP), which contains limited amounts of aromatic amino acids. Studies have investigated the role of specific amino acids, like Boc-4-bromo-DL-phenylalanine, in enhancing the diet's palatability and managing PKU's metabolic control. Such dietary alternatives aim to maintain low phenylalanine concentrations, crucial for managing PKU and preventing long-term complications (D. Ney et al., 2013).
Safety And Hazards
Boc-4-bromo-DL-phenylalanine may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with eyes or skin, rinse with plenty of water and seek medical attention . Avoid breathing dust, mist, gas, or vapors . Use personal protective equipment and ensure adequate ventilation .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNOXUAEIPUJMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-bromo-DL-phenylalanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B178442.png)
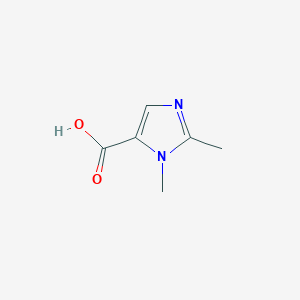
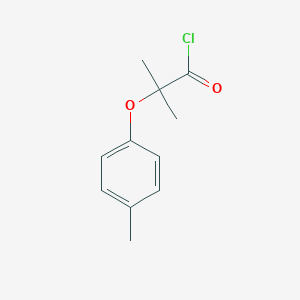

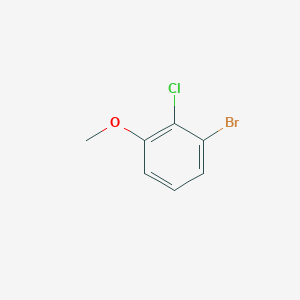
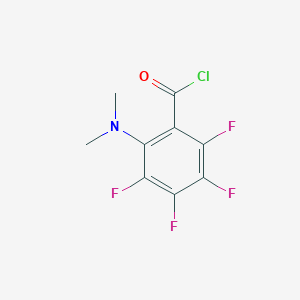
![(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B178460.png)
